N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide
Description
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide (CAS: 825659-69-6) is a sulfonamide derivative featuring a benzylpiperazine moiety linked via an oxoethyl spacer. Its molecular formula is C₂₁H₂₆ClN₃O₃S, with a molecular weight of 435.97 g/mol and a ChemSpider ID of 2242433 . The compound’s structure combines a 4-chlorobenzenesulfonamide core, an N-ethyl group, and a 4-benzylpiperazine subunit.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-2-25(29(27,28)20-10-8-19(22)9-11-20)17-21(26)24-14-12-23(13-15-24)16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBWFOIYHORTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylpiperazine to form an intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to introduce the benzyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to act on serotonin receptors, similar to other piperazine derivatives, by increasing serotonin concentrations in the extracellular fluid. This leads to enhanced activation of serotonin receptors, which can have various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
This analog (PubChem entry, ) differs by replacing the N-ethyl group with an N-methyl substituent. The molecular weight decreases slightly (~422 g/mol), which may enhance solubility but reduce lipophilicity.
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
This compound (CAS: 547733-50-6, ) features dual sulfonamide groups and a 4-chlorophenylsulfonyl-piperazine subunit. The molecular weight (~517 g/mol ) and polarity are significantly higher due to the additional sulfonyl group. Dual sulfonamides often exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase) but may suffer from reduced membrane permeability .
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
With a methylsulfanyl group (CAS: 6437-64-5, ), this analog replaces the 4-chloro substituent with a sulfur-containing moiety. The methylsulfanyl group increases lipophilicity (higher LogP) and may enhance CNS penetration. However, the absence of chlorine could reduce electrophilic interactions in target binding .
Piperazine-1-carboxamide Derivatives
Compounds such as N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide () replace the sulfonamide with a carboxamide group. These derivatives exhibit lower molecular weights (~350–400 g/mol) and altered hydrogen-bonding capacity, which may shift activity toward kinase or protease targets rather than classical sulfonamide targets .
2-Azetidione Derivatives with Piperazine
Compounds like N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () introduce a β-lactam (azetidinone) ring.
Structural and Functional Analysis Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Potential Biological Targets |
|---|---|---|---|
| N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide | 435.97 | 4-Cl, N-Ethyl, Benzylpiperazine | Carbonic anhydrase, 5-HT receptors |
| N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide | ~422 | 4-Cl, N-Methyl, Benzylpiperazine | Same as above, with altered kinetics |
| 4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | ~517 | Dual sulfonamide, 4-Cl | Enzymes with dual sulfonamide binding |
| N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | 495.7 | Methylsulfanyl, Phenylpiperazine | CNS targets, ion channels |
| N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide | ~370 | Carboxamide, 4-Cl, Methylpiperazine | Kinases, proteases |
Key Research Findings
- Substituent Effects : The N-ethyl group in the target compound likely improves metabolic stability compared to N-methyl analogs, as ethyl groups are less prone to oxidative demethylation .
- Chlorine Positioning : The 4-chloro substituent on the benzene ring is critical for electronic effects, enhancing sulfonamide acidity (pKa ~10) and improving interactions with zinc-containing enzymes like carbonic anhydrase .
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- CAS Number : 501914-14-3
- Molecular Formula : C27H30ClN3O3S
- Molecular Weight : 512.06 g/mol
Structural Features
The compound features a piperazine ring, a benzyl group, and a sulfonamide moiety, which contribute to its pharmacological properties. The presence of chlorine and ethyl groups may influence its lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety is known to engage with various receptors, including serotonin and dopamine receptors, which are critical in modulating neurochemical signaling.
In Vitro Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been shown to inhibit human acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The binding affinity of the compound for AChE was evaluated through molecular docking studies, indicating favorable interactions at both the catalytic and peripheral anionic sites .
In Vivo Studies
In vivo assessments have demonstrated that derivatives of piperazine compounds exhibit anticonvulsant properties. For example, related compounds have shown efficacy in animal models for seizure disorders, suggesting that this compound may also possess similar therapeutic potential .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of piperazine derivatives in mice using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds structurally related to this compound exhibited significant protection against seizures, suggesting that modifications in the piperazine structure can enhance anticonvulsant activity .
Case Study 2: AChE Inhibition
Another research effort focused on the inhibitory effects of various piperazine derivatives on AChE. The study utilized virtual screening techniques to identify compounds with high binding affinities. Results indicated that certain modifications to the benzyl and sulfonamide groups could improve inhibitory potency against AChE, highlighting the importance of structural optimization in drug design .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 501914-14-3 |
| Molecular Formula | C27H30ClN3O3S |
| Molecular Weight | 512.06 g/mol |
| Biological Activity | AChE Inhibition, Anticonvulsant Effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
